Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate
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Overview
Description
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It is known to function as a nitrification inhibitor and a plant growth regulator . It has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .
Molecular Structure Analysis
The Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate molecule contains a total of 25 bond(s). There are 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), and 1 aromatic hydroxyl(s) .Scientific Research Applications
Chemical Synthesis and Material Science
The derivative of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, specifically 3‐(2‐Methyl‐3‐methylsulfanyl‐1‐benzofuran‐5‐yl)propanoic acid, has been synthesized through a Lewis acid-catalyzed reaction. This compound demonstrates a nearly planar 1-benzofuran ring system and is characterized by its intermolecular interactions, including aromatic π–π stacking, H2C—H⋯π interactions, and hydrogen bonds, contributing to its crystal structure stability (Choi, Seo, Son, & Lee, 2007).
Biodegradation and Environmental Studies
A compound structurally similar to Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, bisphenol A (BPA), has been subject to extensive study in environmental contexts. BPA is metabolized by a Gram-negative aerobic bacterium through a novel pathway that involves the oxidation of the aliphatic methyl group leading to the formation of skeletally rearranged products. This metabolism pathway is significant in understanding the environmental impact and degradation of similar compounds (Spivack, Leib, & Lobos, 1994).
Antioxidant Applications
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, a variant of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate, has been explored as an antioxidant in material science. It has been loaded into mesoporous silica nanoparticles to create a potent antioxidant for synthetic ester lubricant oil. The study concluded that the oxidation of the base oil is significantly slowed down due to the gradual release of the antioxidant from the nanoparticles, indicating the compound's potential in industrial applications (Huang et al., 2018).
Future Directions
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . These results suggest that the application of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate may represent a useful strategy for medicinal plant cultivation .
properties
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJSKUFRUWDAMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate |
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